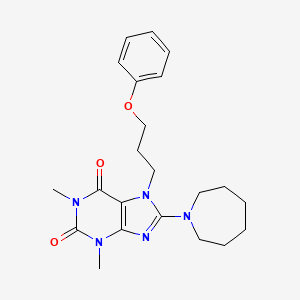
8-(azepan-1-yl)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-(azepan-1-yl)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione” appears to be a purine derivative. Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA.
Synthesis Analysis
Without specific information, it’s difficult to provide a synthesis analysis. However, purine derivatives are often synthesized via multi-step organic synthesis, involving the formation of the purine ring system and subsequent functionalization.Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple ring systems and functional groups. The azepan-1-yl (a seven-membered nitrogen-containing ring) and phenoxypropyl groups are likely to significantly influence the compound’s overall shape and properties.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the compound’s reactivity. However, purine derivatives can often undergo reactions at various positions on the ring system, depending on the specific substituents present.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by factors such as its overall structure, the nature of its functional groups, and its degree of solubility in various solvents.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis of Thieno[2,3-b]azepin-4-ones : A study explored the synthesis of thieno[2,3-b]-azepin-4-ones due to the antitumor activity reported for related compounds. The synthesis involved a Dieckmann ring closure reaction, although preliminary biological data did not indicate significant antineoplastic activity for the synthesized compounds (Koebel, Needham, & Blanton, 1975).
Antitumor Activity of Purino[7,8-g]-6-azapteridines : Novel heterocycles, including purino[7,8-g]-6-azapteridines, were synthesized and examined for their biological activities. One of the synthesized compounds showed activity against P388 leukemia, indicating potential antitumor applications (Ueda et al., 1987).
Analgesic Activity of Purin-7-yl Derivatives : Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties revealed significant analgesic and anti-inflammatory effects, suggesting applications in pain management and inflammation control (Zygmunt et al., 2015).
Synthesis and Activity of 8-Aminoalkyl Derivatives : A study on the synthesis of new 8-aminoalkyl derivatives of purine-2,6-dione explored their affinity and pharmacological evaluation regarding 5-HT1A, 5-HT2A, and 5-HT7 receptors. This work contributes to the understanding of purine derivatives' potential in developing new psychotropic agents (Chłoń-Rzepa et al., 2013).
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Zukünftige Richtungen
Future research on this compound would likely involve elucidating its synthesis, properties, and potential biological activity. This could involve a range of experimental techniques, from organic synthesis and structural analysis to in vitro and in vivo biological testing.
Eigenschaften
IUPAC Name |
8-(azepan-1-yl)-1,3-dimethyl-7-(3-phenoxypropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-24-19-18(20(28)25(2)22(24)29)27(15-10-16-30-17-11-6-5-7-12-17)21(23-19)26-13-8-3-4-9-14-26/h5-7,11-12H,3-4,8-10,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONPLAPSULSBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(azepan-1-yl)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-((cyclohexanecarbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2848858.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide](/img/structure/B2848859.png)
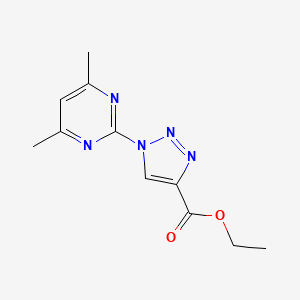
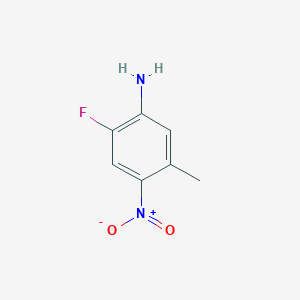
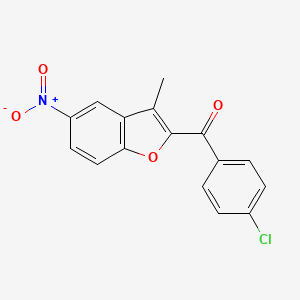
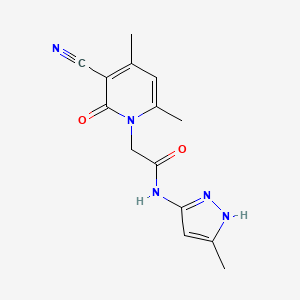
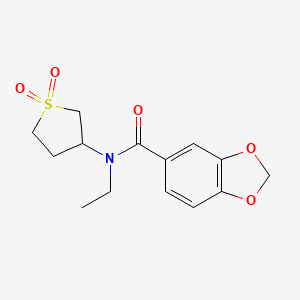
![N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2848871.png)
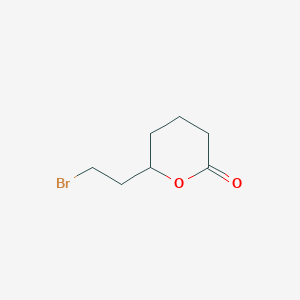
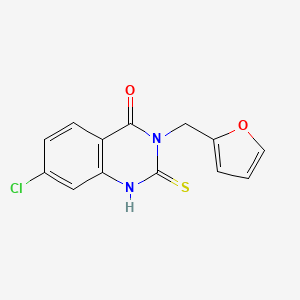
![1-((2-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2848874.png)
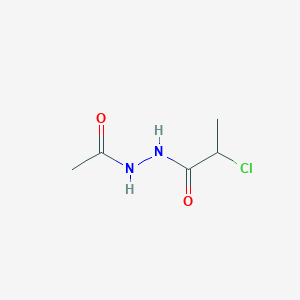
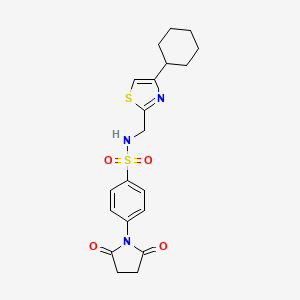
![4-{[5-Chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B2848879.png)